Cas no 53312-82-6 (4-Amino-2-bromobenzonitrile)
4-Amino-2-bromobenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-2-bromobenzonitrile
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- MDL: MFCD03695814
- Inchi: 1S/C7H5BrN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2
- InChI Key: OSYGPHDNNWRFJO-UHFFFAOYSA-N
- SMILES: BrC1=C(C#N)C=CC(=C1)N
Computed Properties
- Exact Mass: 195.96365
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
Experimental Properties
- Density: 1.68
- PSA: 49.81
4-Amino-2-bromobenzonitrile Security Information
- Safety Instruction: 24/25
- HazardClass:IRRITANT
- TSCA:y
4-Amino-2-bromobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A595183-10mg |
4-Amino-2-bromobenzonitrile |
53312-82-6 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A595183-50mg |
4-Amino-2-bromobenzonitrile |
53312-82-6 | 50mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A595183-100mg |
4-Amino-2-bromobenzonitrile |
53312-82-6 | 100mg |
$ 80.00 | 2022-06-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 066623-5g |
4-Amino-2-bromobenzonitrile |
53312-82-6 | 98% | 5g |
600CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 066623-25g |
4-Amino-2-bromobenzonitrile |
53312-82-6 | 98% | 25g |
2192CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DS505-5g |
4-Amino-2-bromobenzonitrile |
53312-82-6 | 98% | 5g |
189.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DS505-1g |
4-Amino-2-bromobenzonitrile |
53312-82-6 | 98% | 1g |
59CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DS505-25g |
4-Amino-2-bromobenzonitrile |
53312-82-6 | 98% | 25g |
934CNY | 2021-05-07 | |
| Fluorochem | 091952-1g |
4-Amino-2-bromobenzonitrile |
53312-82-6 | 98% | 1g |
£15.00 | 2022-03-01 | |
| Fluorochem | 091952-5g |
4-Amino-2-bromobenzonitrile |
53312-82-6 | 98% | 5g |
£36.00 | 2022-03-01 |
4-Amino-2-bromobenzonitrile Suppliers
4-Amino-2-bromobenzonitrile Related Literature
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
Additional information on 4-Amino-2-bromobenzonitrile
Introduction to 4-Amino-2-bromobenzonitrile (CAS No. 53312-82-6)
4-Amino-2-bromobenzonitrile, with the chemical formula C₆H₄BrN₂ and CAS number 53312-82-6, is a versatile intermediate in organic synthesis that has garnered significant attention in the pharmaceutical and agrochemical industries. This compound serves as a crucial building block for the development of various biologically active molecules, including pharmaceuticals and specialty chemicals. Its unique structure, featuring both an amino group and a bromine substituent on a benzene ring conjugated with a nitrile group, makes it particularly valuable for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations.
The significance of 4-Amino-2-bromobenzonitrile in modern chemical research is underscored by its role in the synthesis of novel therapeutic agents. Recent studies have highlighted its utility in the development of small-molecule inhibitors targeting various diseases. For instance, researchers have leveraged this compound to design kinase inhibitors, which are pivotal in treating cancers and inflammatory disorders. The bromine atom on the benzene ring provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents that can modulate biological activity. Similarly, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering multiple pathways for structural diversification.
In the realm of medicinal chemistry, 4-Amino-2-bromobenzonitrile has been employed in the synthesis of antimicrobial agents. The combination of an amino group and a bromine substituent allows for selective interactions with biological targets, enhancing the efficacy of drug candidates. Additionally, its incorporation into heterocyclic frameworks has led to the discovery of new scaffolds with promising pharmacological properties. The compound’s reactivity makes it an ideal candidate for generating libraries of compounds for high-throughput screening, facilitating the identification of lead molecules with therapeutic potential.
Recent advancements in synthetic methodologies have further expanded the applications of 4-Amino-2-bromobenzonitrile. Transition-metal-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled the efficient construction of complex molecular architectures. These techniques have been particularly useful in generating substituted benzamides and benzothiazoles, which are known for their biological activities. Moreover, the compound’s ability to undergo nucleophilic aromatic substitution has been exploited in the synthesis of aryl halides and other functionalized aromatics, broadening its utility in industrial applications.
The agrochemical sector has also benefited from the use of 4-Amino-2-bromobenzonitrile as a key intermediate. Its incorporation into pesticide formulations has led to the development of more effective and environmentally friendly agrochemicals. The structural features of this compound allow for interactions with biological targets in pests, disrupting essential metabolic pathways while minimizing harm to non-target organisms. This aligns with the growing demand for sustainable agricultural practices that prioritize ecological balance.
From a chemical synthesis perspective, 4-Amino-2-bromobenzonitrile exemplifies the importance of strategic functional group placement in designing versatile intermediates. The presence of both electron-withdrawing (nitrile) and electron-donating (amino) groups on adjacent positions enhances its reactivity and adaptability in synthetic protocols. This balance allows chemists to fine-tune reaction conditions to achieve desired outcomes, whether through regioselective modifications or multi-step cascades leading to complex products.
The industrial production of 4-Amino-2-bromobenzonitrile adheres to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques such as column chromatography and recrystallization to isolate high-purity material suitable for sensitive applications. These efforts are critical given that impurities can significantly impact downstream processes, particularly in pharmaceutical synthesis where even minor contaminants can affect efficacy and safety.
The future prospects of 4-Amino-2-bromobenzonitrile are promising, with ongoing research exploring new synthetic routes and applications. Innovations in green chemistry aim to develop more sustainable methods for producing this compound, reducing waste and energy consumption without compromising yield or quality. Additionally, computational modeling and artificial intelligence are being utilized to predict novel derivatives with enhanced biological activity, accelerating the discovery process.
In conclusion,4-Amino-2-bromobenzonitrile (CAS No. 53312-82-6) is a multifaceted intermediate with broad utility across multiple industries. Its unique structural features enable diverse synthetic transformations, making it indispensable in pharmaceuticals, agrochemicals, and specialty chemicals. As research continues to uncover new applications and innovative synthetic strategies,4-Amino-2-bromobenzonitrile will undoubtedly remain at the forefront of chemical innovation.
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